molecular formula C20H30N2O3S B2672618 Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate CAS No. 1234804-24-0

Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate

Cat. No.: B2672618
CAS No.: 1234804-24-0
M. Wt: 378.53
InChI Key: MUCQVEOGQAZFQK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains an ethyl ester group and a methylthio group, which are common functional groups in organic chemistry.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including cyclization and multicomponent reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the piperidine ring could participate in various reactions .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a compound of interest in chemical synthesis and molecular structure studies. Research in this area focuses on the synthesis of related compounds through Knoevenagel condensation reactions and the investigation of their molecular structures via spectroscopic methods and X-ray diffraction studies. These studies provide insights into the compound's chemical properties, including its crystal and molecular structure, which can be crucial for further applications in material science and drug development. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through a similar process, exhibited antimicrobial activity, highlighting the potential for related compounds to serve as bases for antimicrobial agents (Kariyappa et al., 2016).

Biological Activities and Pharmaceutical Applications

The structural analogs and derivatives of this compound have been studied for their biological activities, including antimicrobial, antioxidant, and enzyme inhibition effects. These studies contribute to the development of new pharmaceutical agents. For example, compounds synthesized from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate show a wide range of biological activities, offering potential as bases for developing new drugs with antimicrobial and antioxidant properties (Honey et al., 2012). Moreover, the exploration of new synthetic routes and the biological evaluation of these compounds can lead to the discovery of novel therapeutic agents with specific activities against various diseases.

Metabolic Pathways and Biochemical Research

Research has also focused on the metabolic pathways and biochemical properties of related compounds. For instance, studies on the biosynthesis of ethylene from methionine have identified 4-methylthio-2-oxobutanoate as a putative intermediate, underscoring the significance of similar compounds in understanding metabolic processes in organisms. Such research can provide valuable insights into the biochemical roles of these compounds and their potential applications in biotechnology and agriculture (Billington et al., 1979).

Properties

IUPAC Name

ethyl 4-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-3-25-20(24)9-8-19(23)21-14-16-10-12-22(13-11-16)15-17-6-4-5-7-18(17)26-2/h4-7,16H,3,8-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCQVEOGQAZFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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